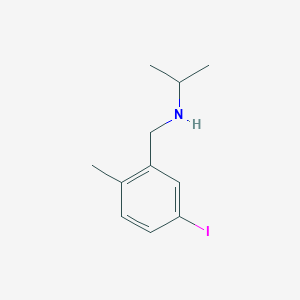

N-(5-iodo-2-methylbenzyl)propan-2-amine

Description

N-(5-iodo-2-methylbenzyl)propan-2-amine is a secondary amine featuring a 5-iodo-2-methylbenzyl group attached to a propan-2-amine backbone. This compound belongs to the phenethylamine class, characterized by a benzene ring substituted with alkyl and halogen groups.

Properties

IUPAC Name |

N-[(5-iodo-2-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IN/c1-8(2)13-7-10-6-11(12)5-4-9(10)3/h4-6,8,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEYJQGEVOFICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CNC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2-methylbenzyl)propan-2-amine typically involves the following steps:

Iodination: The starting material, 2-methylbenzylamine, is subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.

Reductive Amination: The iodinated intermediate is then reacted with propan-2-one (acetone) in the presence of a reducing agent, such as sodium cyanoborohydride, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2-methylbenzyl)propan-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-(5-iodo-2-methylbenzyl)propan-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: Researchers use this compound to study the effects of iodine substitution on the biological activity of amphetamine derivatives.

Mechanism of Action

The mechanism of action of N-(5-iodo-2-methylbenzyl)propan-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors and transporters. The iodine substitution at the 5-position may enhance its binding affinity and selectivity for certain receptors, leading to specific pharmacological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent effects:

Key Observations:

- Halogen Substituents: The iodine atom in this compound likely enhances lipophilicity and metabolic stability compared to non-halogenated analogues like N-(4-methylbenzyl)propan-2-amine . However, brominated analogues (e.g., 5-Br in ) may exhibit similar electronic effects but lower molecular weight.

- Methoxy vs. Methyl Groups: Methoxy substituents (e.g., in DOI or 4-MMA-NBOMe) increase polarity and hydrogen-bonding capacity, often enhancing receptor affinity (e.g., 5-HT2A for psychedelics) . In contrast, methyl groups (as in the target compound) prioritize steric effects and lipophilicity.

- NBOMe Series Comparison: The N-methoxybenzyl (NBOMe) group in compounds like 4-MMA-NBOMe introduces potent serotonergic activity, absent in the target compound due to the lack of this moiety .

Pharmacological and Metabolic Profiles

- DOI (): Exhibits high 5-HT2A receptor affinity due to iodine and dimethoxy groups, leading to prolonged hallucinogenic effects.

- N-(4-methylbenzyl)propan-2-amine (): Lacks psychoactivity; used industrially as a synthetic intermediate.

- Metabolism of Benzofuran Analogues (): Halogenated phenethylamines undergo oxidative metabolism (e.g., hydroxylation, dealkylation), suggesting that the iodine in the target compound may slow hepatic clearance compared to non-halogenated derivatives.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogues

*Predicted using analogous structures .

Biological Activity

N-(5-iodo-2-methylbenzyl)propan-2-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications and unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position of the benzyl moiety. This substitution is believed to influence the compound's reactivity and biological activity significantly. The molecular formula for this compound is with a molecular weight of approximately 285.13 g/mol.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly serotonin receptors. The iodine substitution enhances binding affinity and selectivity for specific receptors, which can lead to various pharmacological effects:

- Serotonin Receptors : The compound exhibits agonistic activity at the 5-HT_2A receptor, a target implicated in mood regulation and hallucinogenic effects. This receptor's activation is associated with altered perception and cognition.

- Dopaminergic Activity : It may also interact with dopamine transporters, potentially influencing dopaminergic signaling pathways that are crucial in neuropsychiatric disorders.

- Monoamine Transporters : Research indicates that similar compounds can inhibit monoamine uptake, affecting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are vital in mood disorders and addiction .

Structure-Activity Relationships

The structural modifications of this compound play a critical role in determining its biological activity. Comparative studies with similar compounds reveal how variations affect receptor binding and pharmacological outcomes:

| Compound | Iodine Substitution | Key Activity |

|---|---|---|

| N-(5-bromo-2-methylbenzyl)propan-2-amine | Yes | Moderate agonistic activity at 5-HT_2A |

| N-(5-chloro-2-methylbenzyl)propan-2-amine | No | Reduced binding affinity compared to iodine-substituted analogs |

| N-(2-methylbenzyl)propan-2-amine | No | Minimal biological activity |

The presence of iodine not only enhances binding affinity but may also affect the pharmacokinetics and pharmacodynamics of the compound, leading to distinct therapeutic profiles .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuropharmacological Studies : Research indicates that compounds with similar structures exhibit significant psychoactive effects mediated through serotonergic pathways. For instance, studies on related compounds have shown them to act as potent agonists at 5-HT_2A receptors, leading to hallucinogenic effects .

- Therapeutic Potential : The compound's ability to modulate serotonin and dopamine systems suggests potential applications in treating mood disorders, anxiety, and other neuropsychiatric conditions. Ongoing research aims to elucidate its efficacy and safety profile .

- Safety Profile : Preliminary toxicity assessments indicate that while some derivatives show promise as therapeutic agents, they may also carry risks associated with psychoactive substances, necessitating careful evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.